molecular formula C14H18O4 B8392126 7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

Cat. No. B8392126
M. Wt: 250.29 g/mol
InChI Key: XTRMWMQXCYOUID-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

A mixture of 40 ml of an 5% sodium hydroxide solution, 60 ml of dichloro methane, 0.5 g (2 millimoles) of triethyl benzyl aminium chloride and 1.9 g (10 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone is intensively stirred at room temperature for 20 minutes, whereupon 2.3 g (2,2 ml, 25 millimoles) of chloromethyl-ethyl-ether are added and the reaction mixture is stirred for an hour. The reaction mixture is worked up according to Example 12. Thus 2.1 g of the desired compound are obtained in the form of a light yellow oil, yield 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:15])([CH3:14])[O:11]2)=[CH:6][CH:5]=1.Cl[CH2:18][O:19][CH2:20][CH3:21]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.ClCCl>[CH2:20]([O:19][CH2:18][O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:14])([CH3:15])[O:11]2)=[CH:6][CH:5]=1)[CH3:21] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
ClCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
product
Smiles
C(C)OCOC1=CC=C2C(CC(OC2=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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